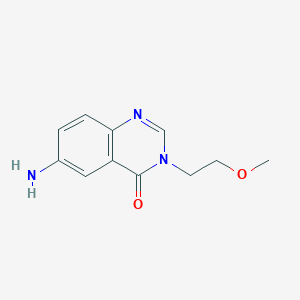

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Description

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one (CAS: 1157072-57-5) is a quinazolinone derivative characterized by a 6-amino substitution on the quinazoline core and a 2-methoxyethyl group at position 3 (Figure 1). Quinazolin-4(3H)-ones are heterocyclic compounds with broad biological relevance, including antioxidant, anticancer, antimicrobial, and antiviral activities .

Properties

IUPAC Name |

6-amino-3-(2-methoxyethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJBQAGRMLHCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of this compound by promoting cyclization and substitution reactions under controlled temperature and time conditions. This method enhances yield and reduces reaction times compared to conventional heating.

- Starting materials: Anthranilic acid derivatives or substituted quinazolinones

- Key steps: Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl halides or related electrophiles

- Conditions: Microwave irradiation at optimized power and temperature, typically in polar aprotic solvents

- Advantages: Rapid synthesis, improved purity, and scalability

One-Pot Three-Component Reaction

A highly efficient one-pot synthesis involves the domino reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives, forming quinazolin-4(3H)-ones with diverse substitution patterns.

- Mechanism: Formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization

- Reagents: Arenediazonium salts, nitriles, bifunctional anilines

- Conditions: Mild, metal-free, often at room temperature or slightly elevated temperatures

- Outcome: High yields of substituted quinazolinones, including potential for 6-amino and 3-substituted derivatives

- Relevance: This method allows incorporation of the 2-methoxyethyl substituent by selecting appropriate nitriles or anilines

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of halogenated quinazolinones with nucleophiles under basic conditions to introduce substituents at specific ring positions.

- Typical procedure: Reaction of 2,3-disubstituted quinazolin-4(3H)-ones with nucleophiles such as 2-methoxyethylamine or related compounds

- Conditions: Use of bases like cesium carbonate in polar solvents such as dimethyl sulfoxide (DMSO), heated at 100–135 °C for extended periods (e.g., 24 hours)

- Purification: Column chromatography to isolate the target compound

- Yield: Moderate to high yields (~70% reported for related quinazolinones)

Summary Table of Preparation Methods

Analytical and Characterization Techniques

The synthesized this compound is typically confirmed and characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the chemical environment of protons and carbons

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns

- Infrared (IR) Spectroscopy: Identification of functional groups such as NH2, C=O, and ether linkages

- Elemental Analysis: To confirm the composition and purity

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity

Research Findings and Notes

- The introduction of the 2-methoxyethyl substituent typically involves alkylation or nucleophilic substitution on a quinazolinone scaffold.

- Reaction conditions such as solvent choice, temperature, and base strength significantly influence the yield and purity.

- The one-pot three-component reaction offers a versatile and green chemistry approach, avoiding metal catalysts and harsh conditions.

- Microwave-assisted synthesis is gaining prominence due to its efficiency and environmental benefits.

- The base-promoted SNAr method is well-established for quinazolinone derivatives and can be adapted for the target compound with appropriate nucleophiles.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of N-alkyl or N-acyl quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one exhibits significant potential as an inhibitor of various tyrosine kinases, which are critical in cancer progression. Notably, it has shown inhibitory effects on cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), making it a candidate for further development as an anticancer agent .

Case Study:

A study evaluated several quinazolin-4(3H)-one derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results demonstrated that specific derivatives, including those similar to this compound, exhibited promising anticancer properties .

Antimicrobial Properties

The compound may also possess antimicrobial activity, similar to other quinazolinones. Investigating its antibacterial and antifungal properties could lead to new treatments for infections.

Case Study:

In vitro studies of quinazolinone derivatives have shown varying degrees of antimicrobial activity against pathogenic bacteria, suggesting that modifications to the structure can enhance efficacy .

Anticonvulsant and Analgesic Effects

Quinazolinones are also being explored for their potential as anticonvulsant and analgesic agents. The unique structure of this compound may contribute to these properties, warranting further investigation into its effects on neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that modifications to the methoxyethyl group can significantly influence binding affinity and overall efficacy against biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-fluoro-3-(2-methoxyethyl)quinazolin-4(3H)-one | Fluorine substitution at the 6-position | Enhanced cytotoxicity against cancer cell lines |

| 6-aminoquinazolin-4(3H)-one | Lacks the methoxyethyl group | Broad-spectrum kinase inhibition |

| 7-chloroquinazolin-4(3H)-one | Chlorine substitution at the 7-position | Antimicrobial properties |

| 2-methylquinazolin-4(3H)-one | Methyl group at the 2-position | Anticonvulsant activity |

This comparative analysis highlights how specific substituents can significantly alter the biological activity and pharmacokinetic properties of these compounds, emphasizing the unique profile of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Position 3 Modifications :

- The 2-methoxyethyl group in the target compound is an aliphatic ether, contrasting with aromatic substituents (e.g., 3-(4-methoxyphenyl) in ). Aliphatic chains may improve membrane permeability but reduce aromatic π-π stacking interactions critical for enzyme binding .

- In 3-(o-tolyl) derivatives (e.g., 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one), bulky aromatic groups enhance analgesic activity, suggesting steric and hydrophobic interactions with pain receptors .

- Position 6 Modifications: The 6-amino group in the target compound is unique compared to nitro (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one ) or halogen substituents.

Position 2 Modifications :

Structure-Activity Relationship (SAR) Insights

Antioxidant Activity: 2,3-Disubstituted derivatives with electron-donating groups (e.g., 2-pentyl, 3-phenyl) exhibit enhanced antioxidant effects due to radical scavenging . The 6-amino and 2-methoxyethyl groups in the target compound may synergize for similar activity, though experimental data are lacking.

Antimicrobial and Antiviral Activity :

- Aromatic substitutions (e.g., 4-hydroxybenzyl at position 2) correlate with antiviral activity against tobacco mosaic virus (TMV) . The absence of aromaticity in the target compound’s 3-substituent may limit antiviral efficacy.

Analgesic and Anti-inflammatory Activity: Hydrazino and methoxyphenyl substituents at positions 2 and 3 (e.g., compound A3 in ) show potent anti-inflammatory effects. The 2-methoxyethyl group’s flexibility may mimic these effects, but in vivo studies are required.

Biological Activity

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazoline derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an inhibitor of various kinases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a methoxyethyl side chain, which enhance its solubility and biological interactions. The unique combination of these functional groups contributes to its pharmacological profile.

This compound primarily acts by modulating the activity of specific enzymes and receptors. Notably, it has been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, the compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), leading to reduced angiogenesis in tumors .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The compound showed an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:

| Kinase | IC50 (µM) |

|---|---|

| CDK2 | 0.173 |

| HER2 | 0.079 |

| EGFR | 0.131 |

| VEGFR-2 | 0.848 |

These results suggest that this compound can serve as a multi-targeted kinase inhibitor, which is advantageous for treating complex diseases like cancer .

Comparative Studies

When compared to similar quinazoline derivatives, such as 6-aminoquinazolin-4(3H)-one and 3-(2-methoxyethyl)quinazolin-4(3H)-one, the presence of both the amino and methoxyethyl groups in this compound enhances its biological activity. This structural uniqueness allows for improved binding affinity to target proteins, leading to more pronounced therapeutic effects .

Case Studies and Research Findings

- Antitumor Activity : In vivo studies demonstrated that oral administration of 100 mg/kg of a related quinazoline derivative resulted in a 79% reduction in tumor growth in lung carcinoma xenografts .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with ATP-binding sites of kinases, acting as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR .

Q & A

Q. What safety protocols are critical for handling this compound in lab settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.